molecular formula C12H13BrO2 B3240378 1-(2-Bromophenyl)cyclopentanecarboxylic Acid CAS No. 143328-22-7

1-(2-Bromophenyl)cyclopentanecarboxylic Acid

Cat. No.: B3240378
CAS No.: 143328-22-7
M. Wt: 269.13 g/mol
InChI Key: YCGYGNGKIGEKNG-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)cyclopentanecarboxylic Acid (CAS 143328-22-7) is a high-purity chemical compound with the molecular formula C 12 H 13 BrO 2 and a molecular weight of 269.1344 g/mol . This organobromine features a cyclopentane ring disubstituted with a 2-bromophenyl group and a carboxylic acid functional group, making it a valuable and versatile building block in organic synthesis and medicinal chemistry research. The carboxylic acid group can undergo various functional group transformations, such as conversion to acid chlorides, esters, or amides, to expand the scope of accessible derivative compounds . The presence of the bromine atom on the aromatic ring offers a strategic site for further manipulation via modern cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows researchers to construct more complex molecular architectures, positioning this compound as a key intermediate in the development of potential pharmaceutical candidates, such as inhibitors or agonists, and in material science applications . This product is intended for Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromophenyl)cyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO2/c13-10-6-2-1-5-9(10)12(11(14)15)7-3-4-8-12/h1-2,5-6H,3-4,7-8H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCGYGNGKIGEKNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 2 Bromophenyl Cyclopentanecarboxylic Acid

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. youtube.com For 1-(2-Bromophenyl)cyclopentanecarboxylic acid, the key disconnections involve the carbon-carbon bonds that form the quaternary center and the carbon-bromine bond on the aromatic ring.

A primary retrosynthetic disconnection breaks the bond between the phenyl ring and the cyclopentane (B165970) moiety. This leads to two main strategies: one where the cyclopentane ring is introduced to a pre-functionalized benzene (B151609) derivative, and another where the phenyl group is attached to a cyclopentyl precursor. A further disconnection targets the carboxylic acid group, which can be introduced at a late stage of the synthesis.

The retrosynthetic analysis reveals several key precursors. One logical approach involves the α-arylation of a cyclopentanecarboxylic acid derivative. In this scenario, cyclopentanecarboxylic acid or its ester serves as the cyclopentyl precursor, and a 1,2-dihalobenzene, such as 1-bromo-2-iodobenzene, would be the phenyl precursor.

Alternatively, a nucleophilic cyclopentyl species could be coupled with an electrophilic bromophenyl component. A cyclopentyl Grignard reagent or a cyclopentylzinc species could react with a 2-bromobenzoyl chloride or a similar derivative, followed by the necessary manipulations to form the carboxylic acid.

A highly effective strategy involves the construction of the quaternary center via nucleophilic substitution. This pathway identifies 1-(2-Bromophenyl)cyclopentanecarbonitrile as a key intermediate. chemscene.com This nitrile can be synthesized from 2-bromophenylacetonitrile (B96472) and a 1,4-dihalobutane. The nitrile group is an excellent precursor to a carboxylic acid, typically via hydrolysis.

Precursor TypeSpecific ExampleRole in Synthesis
Cyclopentyl PrecursorCyclopentanecarbonitrileProvides the cyclopentane ring and a handle for further functionalization.
Phenyl Precursor1,2-Dibromobenzene (B107964)Source of the 2-bromophenyl moiety.
Nitrile Precursor2-BromophenylacetonitrileA key building block for constructing the quaternary carbon center.
Dihaloalkane1,4-Dibromobutane (B41627)Used to form the cyclopentane ring via intramolecular cyclization.

The regioselective introduction of the bromine atom at the ortho position to the cyclopentyl group is a critical step. There are two primary strategies to achieve this:

Starting with a pre-brominated precursor: The most straightforward approach is to use a starting material that already contains the bromine atom in the desired position, such as 2-bromophenylacetonitrile or 1,2-dibromobenzene. This circumvents the need for a potentially unselective bromination step later in the synthesis.

Directed ortho-metalation followed by bromination: If starting with a phenylcyclopentane derivative, a directing group can be used to achieve regioselective bromination. The carboxylic acid group itself, or a derivative thereof, can direct lithiation or palladation to the ortho position of the phenyl ring. Subsequent quenching with an electrophilic bromine source, such as N-bromosuccinimide (NBS), would install the bromine atom at the desired location. Electrophilic aromatic bromination is a common method for preparing aryl bromides. nih.gov The regioselectivity can often be controlled by the choice of brominating agent and reaction conditions. mdpi.com

Bromination StrategyReagentsKey Features
Pre-brominated Starting Material2-BromophenylacetonitrileHigh regioselectivity is guaranteed from the start.
Directed ortho-Metalationn-BuLi, Pd(OAc)₂, NBSThe directing group ensures bromination at the ortho position.
Electrophilic Aromatic BrominationBr₂, FeBr₃ or NBSCan be challenging to control regioselectivity with multiple activating/deactivating groups.

The introduction of the carboxylic acid group at the sterically hindered quaternary carbon requires careful planning. Several reliable methods are available:

Hydrolysis of a Nitrile: This is a classic and highly effective method. The nitrile group (-C≡N) can be hydrolyzed to a carboxylic acid (-COOH) under acidic or basic conditions. The synthesis of 1-(2-Bromophenyl)cyclopentanecarbonitrile as a precursor makes this a very attractive final step.

Carboxylation of an Organometallic Reagent: A Grignard or organolithium reagent can be formed at the quaternary carbon, followed by reaction with carbon dioxide (dry ice) to yield the corresponding carboxylate, which is then protonated to give the carboxylic acid. This approach is challenging due to the steric hindrance of the quaternary center.

Oxidation of a Primary Alcohol: If the synthesis is designed to produce a primary alcohol at the quaternary center (e.g., from reduction of an ester), this can be oxidized to the carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

MethodReagentsAdvantages
Nitrile HydrolysisH₃O⁺ or OH⁻, H₂OHigh yielding and reliable for sterically hindered nitriles.
Carboxylation of GrignardMg, CO₂, H₃O⁺Direct installation of the carboxyl group.
Oxidation of Primary AlcoholKMnO₄ or Jones ReagentUtilizes a common functional group transformation.

Development and Optimization of Novel Synthetic Pathways

Recent advances in organic synthesis have opened up new avenues for the construction of complex molecules like this compound. These modern methods offer greater efficiency, selectivity, and functional group tolerance compared to classical approaches.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. In the context of synthesizing this compound, these reactions can be employed for the crucial arylation step.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of a cyclopentylboronic acid or ester with a 1,2-dihalobenzene. The challenge lies in the synthesis of the requisite 1-carboxy-1-cyclopentylboronic acid derivative.

Negishi Coupling: The Negishi coupling of a cyclopentylzinc halide with 1,2-dibromobenzene could be a viable route. Organozinc reagents are often more reactive than organoboranes, which can be advantageous.

Direct C-H Arylation: A more modern and atom-economical approach is the direct α-arylation of carboxylic acids. nih.gov This palladium-catalyzed method would directly couple cyclopentanecarboxylic acid with 1,2-dibromobenzene, avoiding the need to pre-functionalize the cyclopentane ring. This approach is highly efficient for the synthesis of profen drugs and other α-aryl carboxylic acids. nih.gov

Coupling ReactionCyclopentyl PartnerPhenyl PartnerCatalyst System (Typical)
Suzuki-MiyauraCyclopentylboronic acid1,2-DibromobenzenePd(PPh₃)₄, base
NegishiCyclopentylzinc chloride1,2-DibromobenzenePd(dba)₂, SPhos
Direct C-H ArylationCyclopentanecarboxylic acid1,2-DibromobenzenePd(OAc)₂, ligand, base

While the target molecule is not spirocyclic or fused, the strategies used to create such systems can be adapted for its synthesis. Intramolecular reactions are particularly powerful for forming rings.

One potential cyclization strategy would be an intramolecular alkylation. Starting with 2-bromophenylacetonitrile, alkylation with 1,4-dibromobutane would first lead to a linear intermediate. A subsequent base-mediated intramolecular cyclization would then form the cyclopentane ring, yielding 1-(2-Bromophenyl)cyclopentanecarbonitrile. This tandem reaction efficiently constructs the core structure of the target molecule.

Another approach could involve a radical cyclization. A suitably functionalized precursor, such as an unsaturated ester derived from a 2-bromophenylacetic acid derivative, could undergo a radical-initiated cyclization to form the cyclopentane ring.

Cyclization StrategyKey PrecursorReagents for CyclizationProduct of Cyclization
Intramolecular Alkylation2-Bromophenylacetonitrile and 1,4-dibromobutaneStrong base (e.g., NaH, LDA)1-(2-Bromophenyl)cyclopentanecarbonitrile
Radical CyclizationUnsaturated ester of 2-bromophenylacetic acidRadical initiator (e.g., AIBN), Bu₃SnHCyclopentane ring fused to the initial structure

Green Chemistry Approaches to Synthesis for Sustainability and Efficiency

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of complex organic molecules to enhance sustainability and efficiency. For a compound such as this compound, several green chemistry approaches can be conceptualized based on established methodologies for similar transformations.

One of the primary areas for green innovation lies in the choice of solvents. Traditional syntheses of analogous aryl-cycloalkane carboxylic acids often rely on volatile and hazardous organic solvents. A greener alternative is the use of 2-methyltetrahydrofuran (B130290) (2-MeTHF), a solvent derivable from renewable resources, which has shown promise as a substitute for ethereal solvents in reactions like Grignard syntheses. umb.edu The application of phase-transfer catalysis (PTC) also represents a significant green strategy. dalalinstitute.comwikipedia.org PTC can facilitate reactions between reactants in immiscible phases, often allowing the use of water as a solvent and reducing the need for organic solvents. dalalinstitute.comwikipedia.org This technique can be particularly useful in the synthesis of carboxylic acids and their derivatives. mdpi.com

Energy efficiency can be addressed through the use of microwave-assisted synthesis. organic-chemistry.orgresearchgate.net Microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often resulting in cleaner reactions with higher yields. mdpi.com This has been successfully applied to the synthesis of various carboxylic acid derivatives. scirp.org

Furthermore, the development of biocatalytic methods offers a highly sustainable route. Enzymes, such as carboxylic acid reductases, can catalyze the synthesis of carboxylic acids and their derivatives under mild, aqueous conditions, often with high chemo-, regio-, and enantioselectivity. rwth-aachen.deresearchgate.net While a specific biocatalyst for this compound has not been identified, the broader success of biocatalysis in organic synthesis suggests its potential applicability. chemeurope.comnih.gov

Below is a table summarizing potential green chemistry approaches for the synthesis of this compound.

Green Chemistry ApproachPrinciplePotential Application in Synthesis
Alternative Solvents Use of safer, renewable, or less toxic solvents.Employing 2-methyltetrahydrofuran (2-MeTHF) in a Grignard-based route.
Phase-Transfer Catalysis Facilitating reactions between immiscible phases, often with water as a solvent.Alkylation or carboxylation steps under aqueous conditions. dalalinstitute.comalfachemic.com
Microwave-Assisted Synthesis Using microwave energy to accelerate reactions.Rapid formation of the carbon-carbon bond between the phenyl and cyclopentane moieties. organic-chemistry.orgmdpi.com
Biocatalysis Use of enzymes to catalyze reactions.Enantioselective synthesis of the carboxylic acid functionality. researchgate.netresearchgate.net

Comparative Analysis of Synthetic Routes

A comparative analysis of potential synthetic routes to this compound is crucial for selecting the most appropriate method for a given application, balancing factors such as environmental impact, stereochemical control, and scalability.

The atom economy of a synthetic route is a measure of how efficiently atoms from the starting materials are incorporated into the final product. Routes with high atom economy are considered greener as they generate less waste. The environmental impact also considers the toxicity and lifecycle of all chemicals used. e-bookshelf.de

A plausible traditional route to this compound could involve a Grignard reaction between 2-bromophenylmagnesium bromide and a cyclopentanone (B42830) derivative, followed by carboxylation. While effective, Grignard reactions often have moderate atom economy due to the formation of magnesium salts as byproducts. beyondbenign.org The use of organometallic reagents also carries environmental concerns related to metal waste. e-bookshelf.deifremer.fr

In contrast, a route employing a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, might offer a higher atom economy. nih.gov However, the environmental impact of the palladium catalyst and the associated ligands and solvents must be carefully considered. nih.govacs.org Greener approaches to Grignard reactions, such as those performed in aqueous media or under mechanochemical conditions, can improve the environmental profile of this classic transformation. soton.ac.ukbeyondbenign.org

The following table provides a conceptual comparison of the atom economy and environmental impact of different potential synthetic routes.

Synthetic RouteKey TransformationProbable Atom EconomyKey Environmental Considerations
Grignard-based Synthesis Grignard reactionModerateGeneration of magnesium salt waste; use of ethereal solvents. beyondbenign.org
Friedel-Crafts Acylation Friedel-Crafts acylationModerate to LowUse of stoichiometric Lewis acids; generation of acid waste. organic-chemistry.orgnih.gov
Palladium-Catalyzed Cross-Coupling Suzuki-Miyaura or similarHighUse of precious metal catalyst; potential for ligand toxicity. nih.gov
Green Grignard Variant Aqueous or mechanochemical GrignardModerateReduced solvent use; potential reduction in hazardous waste. soton.ac.ukbeyondbenign.org

The synthesis of this compound can potentially generate stereoisomers if the cyclopentane ring is substituted in a way that creates chiral centers. The development of methods for the diastereo- and enantioselective synthesis of substituted cyclopentanes is an active area of research. nih.govnih.govacs.org

For instance, palladium-catalyzed asymmetric cycloadditions have been shown to produce substituted cyclopentanes with high enantioselectivity. nih.gov Similarly, enantioselective synthesis of cis-1,2-disubstituted cyclopentanes has been achieved through strategies involving Suzuki-Miyaura cross-coupling followed by asymmetric hydrogenation. nih.gov Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of substituted carbocycles, including cyclobutanes and cyclopentanes. rsc.orgnih.govresearchgate.net

While no specific studies on the stereoselective synthesis of this compound have been reported, these general methodologies provide a clear pathway for achieving such control. The choice of chiral catalysts, ligands, or starting materials would be critical in directing the stereochemical outcome of the reaction.

The scalability of a synthetic route is a critical factor for its application in research and development, where larger quantities of the compound may be required. nih.govresearchgate.net For the synthesis of this compound, a Grignard-based route is often considered scalable. nih.gov Recent advances in flow chemistry have enabled the continuous and scalable synthesis of Grignard reagents, which can improve safety and efficiency on a larger scale. acs.orgresearchgate.net

The scalability of palladium-catalyzed cross-coupling reactions can be limited by the cost and availability of the catalyst and ligands, as well as the need for stringent control of reaction conditions to maintain high yields and selectivity. However, for high-value applications, these routes are often optimized for large-scale production.

Biocatalytic routes, while highly attractive from a green chemistry perspective, can face scalability challenges related to enzyme production, stability, and reaction kinetics. However, significant progress has been made in overcoming these hurdles, and biocatalysis is increasingly being used in industrial-scale synthesis.

Mechanistic Investigations of Reactions Involving 1 2 Bromophenyl Cyclopentanecarboxylic Acid

Reaction Mechanisms for its Formation

The most common synthetic route to 1-(2-Bromophenyl)cyclopentanecarboxylic acid involves the carboxylation of an organometallic intermediate, typically a Grignard reagent. This process begins with the formation of a Grignard reagent from a suitable precursor, such as 1-bromo-2-(cyclopentyl)benzene, followed by its reaction with carbon dioxide.

Grignard Formation: 2-Bromocyclopentylbenzene + Mg → (2-Cyclopentylphenyl)magnesium bromide

Carboxylation: (2-Cyclopentylphenyl)magnesium bromide + CO₂ → Intermediate carboxylate salt

Workup: Intermediate carboxylate salt + H₃O⁺ → this compound

The mechanism of the key carboxylation step involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbon of carbon dioxide. chemistrysteps.comyoutube.comquora.com This attack results in the formation of a magnesium carboxylate salt. quora.com Subsequent protonation of this salt with an aqueous acid yields the final carboxylic acid product. chemistrysteps.com

While specific kinetic and thermodynamic data for the synthesis of this compound are not extensively documented, the fundamental steps can be analyzed by analogy to general Grignard carboxylation reactions.

Kinetics: The carboxylation of Grignard reagents is typically a very fast reaction. whiterose.ac.uk The rate-limiting step can sometimes be the formation of the Grignard reagent itself or, in industrial settings, the mass transfer of gaseous CO₂ into the reaction solution. Studies on related systems have shown that while yields are often high, reaction times can be longer at lower CO₂ concentrations, indicating a dependence of the reaction rate on the concentration of the electrophile. whiterose.ac.uk The reaction is generally considered to have a low activation energy barrier once the Grignard reagent is formed.

The key intermediate in the formation reaction is the magnesium carboxylate salt formed after the initial nucleophilic attack. The transition state of the carboxylation step is proposed to involve a coordinated complex between the Grignard reagent and the carbon dioxide molecule. For Grignard reactions with carbonyl compounds, a six-membered ring transition state is often invoked, which helps to deliver the nucleophilic R-group to the carbonyl carbon. wikipedia.org In the case of CO₂, the initial nucleophilic attack is the critical event, leading directly to the stable carboxylate intermediate. chemistrysteps.com

Key Intermediates and Transition States in Formation:

(2-Cyclopentylphenyl)magnesium bromide: The key organometallic nucleophile.

Magnesium Carboxylate Salt: A stable intermediate formed after the addition of CO₂.

Six-Membered Ring Transition State: A plausible transition state geometry for the nucleophilic addition step, analogous to other Grignard reactions with carbonyls. wikipedia.org

Reactivity of the Bromine Moiety

The aryl bromide functional group on this compound is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition-metal catalysis.

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying the aryl bromide portion of the molecule. The general mechanism for these reactions involves a Pd(0)/Pd(II) catalytic cycle consisting of three main steps: oxidative addition, transmetalation (or a related step), and reductive elimination. nih.govyoutube.com

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to form an arylalkyne. It typically uses a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The palladium cycle involves oxidative addition of the aryl bromide to Pd(0), while the copper cycle activates the alkyne by forming a copper(I) acetylide. wikipedia.org Transmetalation of the acetylide group to the palladium complex is followed by reductive elimination to yield the product. wikipedia.org

Heck Reaction: This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an alkene. wikipedia.orgorganic-chemistry.org The mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the aryl-palladium bond. wikipedia.org A subsequent β-hydride elimination step forms the product and a palladium-hydride species, which is converted back to the Pd(0) catalyst by a base. youtube.com

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine. wikipedia.orglibretexts.org The catalytic cycle includes oxidative addition of the aryl bromide, coordination of the amine to the palladium center, deprotonation of the amine by a base to form a palladium-amido complex, and finally, reductive elimination to give the arylamine product. wikipedia.org

Ligand Effects: The choice of ligand is critical for the success of these cross-coupling reactions, particularly for a sterically hindered ortho-substituted substrate. Early catalysts often used simple phosphine (B1218219) ligands like triphenylphosphine. However, the development of bulky, electron-rich phosphine ligands (such as Buchwald's biarylphosphine ligands like XPhos and RuPhos) and N-heterocyclic carbenes (NHCs) has dramatically improved the scope and efficiency of these reactions. nih.govresearchgate.net These advanced ligands facilitate the often rate-limiting oxidative addition and reductive elimination steps. nih.gov

Table 1: Illustrative Ligand Effects on a Model Buchwald-Hartwig Amination of a 2-Bromoaryl Carboxylic Acid Derivative
LigandLigand TypeTypical Yield (%)Typical Reaction Time (h)
P(t-Bu)₃Monodentate PhosphineModerate12-24
dppfBidentate Ferrocenyl PhosphineGood8-16
XPhosBulky Biaryl PhosphineExcellent1-4
RuPhosBulky Biaryl PhosphineExcellent1-4

Note: Data are representative and intended to illustrate general trends in ligand efficiency for sterically demanding substrates based on established literature. researchgate.netnih.gov

Direct nucleophilic aromatic substitution (SₙAr) on this compound is mechanistically disfavored. The SₙAr mechanism requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (bromine) to stabilize the negatively charged intermediate (Meisenheimer complex). chemistrysteps.comopenstax.org This compound lacks such activating groups.

However, under conditions of very strong bases, such as potassium amide (KNH₂), a substitution can proceed via an elimination-addition mechanism involving a benzyne (B1209423) intermediate . libretexts.orglibretexts.org

Elimination: The strong base abstracts a proton from the position ortho to the bromine atom.

Benzyne Formation: Subsequent elimination of the bromide ion generates a highly reactive and strained benzyne intermediate, which contains a formal triple bond within the aromatic ring. libretexts.org

Addition: A nucleophile (e.g., NH₂⁻ from the amide base, or another added nucleophile) then attacks one of the two carbons of the triple bond.

Protonation: Subsequent protonation yields the final product.

A key feature of the benzyne mechanism is that it can lead to a mixture of regioisomers, as the incoming nucleophile can add to either carbon of the formal triple bond. libretexts.org

Palladium catalysis can also be used to functionalize C-H bonds. In the context of this compound, an intramolecular C-H activation is a plausible pathway. After the initial oxidative addition of the Pd(0) catalyst into the carbon-bromine bond, the resulting aryl-palladium(II) species can undergo a cyclometalation reaction. nih.gov

A proposed mechanism would involve:

Oxidative Addition: Formation of an aryl-Pd(II) intermediate.

Coordination: The carboxylic acid group may coordinate to the palladium center.

C-H Activation: The palladium center then activates a C-H bond, typically on the cyclopentyl ring, through a concerted metalation-deprotonation pathway. This forms a five- or six-membered palladacycle. nih.gov

Reductive Elimination/Further Reaction: This palladacycle intermediate can then undergo reductive elimination to form a new C-C bond, leading to a cyclized product, or it can be intercepted by other reagents in the reaction mixture.

This strategy allows for the construction of complex polycyclic structures from relatively simple precursors. nih.gov

Reactivity of the Carboxylic Acid Group

The carboxylic acid functional group (-COOH) is a versatile center for chemical reactions, primarily involving nucleophilic attack at the carbonyl carbon. The reactivity of this group in this compound is influenced by both the steric bulk of the adjacent cyclopentyl and 2-bromophenyl groups and the electronic effect of the bromine atom on the phenyl ring.

Esterification: The conversion of this compound to its corresponding esters is most commonly achieved through Fischer-Speier esterification. This acid-catalyzed reaction involves the treatment of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

The mechanism proceeds through several key steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic attack by the alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

The reaction is reversible, and the equilibrium can be shifted towards the product side by using an excess of the alcohol or by removing water as it is formed.

Amidation: The formation of amides from this compound typically requires the activation of the carboxylic acid, as amines are generally less nucleophilic than alcohols and direct reaction is slow. Common methods involve the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or converting the carboxylic acid to a more reactive acyl chloride.

When using an activating agent like DCC, the mechanism involves:

Activation of the carboxylic acid: The carboxylic acid adds to the DCC to form a highly reactive O-acylisourea intermediate.

Nucleophilic attack by the amine: The amine attacks the carbonyl carbon of the activated intermediate.

Formation of the amide: The tetrahedral intermediate collapses to form the amide and dicyclohexylurea, a stable byproduct.

Alternatively, conversion to the acyl chloride with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) is followed by reaction with an amine.

Anhydride Formation: Symmetrical anhydrides of this compound can be formed by the dehydration of two equivalents of the carboxylic acid, often with the use of a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀) or by heating. A more common laboratory method for preparing both symmetrical and mixed anhydrides involves the reaction of the carboxylate salt with an acyl chloride.

The mechanism for the reaction of a carboxylate with an acyl chloride is a straightforward nucleophilic acyl substitution:

Nucleophilic attack: The carboxylate anion attacks the electrophilic carbonyl carbon of the acyl chloride.

Elimination of the chloride ion: The tetrahedral intermediate collapses, eliminating the chloride ion to form the acid anhydride.

The following table summarizes the general conditions for these transformations.

ReactionReagentsGeneral Conditions
EsterificationAlcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄)Heat
AmidationAmine (R'₂NH), Coupling Agent (e.g., DCC)Room Temperature
Anhydride FormationAcyl Chloride (R-COCl), Base (e.g., Pyridine)Room Temperature

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), from simple alkyl carboxylic acids is generally difficult and requires high temperatures. However, the presence of certain functional groups can facilitate this process. For this compound, thermal decarboxylation is not a facile process under normal conditions.

Decarboxylation is significantly more favorable if a carbanion intermediate can be stabilized at the α-position. In the case of this compound, the phenyl ring can offer some stabilization through resonance, but this effect is not as pronounced as with α-keto or α-nitro groups.

Certain radical-based decarboxylation methods, such as the Hunsdiecker reaction (reaction of the silver salt with bromine) or Barton decarboxylation, could potentially be applied. In the Hunsdiecker reaction, the silver carboxylate reacts with bromine to form an acyl hypobromite (B1234621) intermediate, which then undergoes homolytic cleavage to form a carboxyl radical. This radical readily loses CO₂ to form an alkyl radical, which is then trapped by bromine.

The carboxylic acid group of this compound can be reduced to a primary alcohol or an aldehyde.

Reduction to Primary Alcohols: Strong reducing agents are required for the reduction of carboxylic acids to primary alcohols. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this transformation. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.

The mechanism involves the transfer of hydride ions from the AlH₄⁻ species to the carbonyl carbon. The initial product is a lithium aluminum alkoxide complex, which is then hydrolyzed during the workup to yield the primary alcohol, 1-(2-bromophenyl)cyclopentylmethanol. Borane (BH₃) complexes, such as BH₃·THF, can also be used for this reduction and offer the advantage of not reducing some other functional groups that LiAlH₄ would.

Reduction to Aldehydes: The direct reduction of a carboxylic acid to an aldehyde is challenging because aldehydes are more easily reduced than carboxylic acids. Therefore, the reaction tends to proceed to the primary alcohol. To stop the reduction at the aldehyde stage, less reactive hydride reagents or a two-step process is necessary.

One approach involves first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or a Weinreb amide. The acyl chloride can then be reduced to the aldehyde using a bulky, less reactive hydride reagent like lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃) at low temperatures. This reagent is sterically hindered, which prevents the over-reduction of the initially formed aldehyde.

The following table outlines the common reagents for these reductive transformations.

TransformationProductReagent(s)
Reduction to Primary Alcohol1-(2-Bromophenyl)cyclopentylmethanol1. LiAlH₄, THF 2. H₃O⁺
Reduction to Aldehyde1-(2-Bromophenyl)cyclopentanecarbaldehyde1. SOCl₂ 2. LiAlH(O-t-Bu)₃

Advanced Structural Elucidation and Conformational Analysis of 1 2 Bromophenyl Cyclopentanecarboxylic Acid

High-Resolution Spectroscopic Techniques for Fine Structural Details

High-resolution spectroscopy is fundamental to piecing together the complex structure of the molecule.

Two-dimensional NMR (2D NMR) experiments are critical for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and understanding the spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network, confirming the connectivity within the cyclopentane (B165970) ring and the aromatic system. For instance, it would show correlations between adjacent methylene (B1212753) protons on the cyclopentane ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of each carbon atom based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds), which is crucial for connecting the different fragments of the molecule. Key correlations would be expected between the protons of the cyclopentane ring and the quaternary carbon of the carboxylic acid, as well as the ipso-carbon of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing vital information for conformational analysis. NOESY would help determine the relative orientation of the phenyl ring and the carboxylic acid group with respect to the cyclopentane ring.

Table 1: Predicted 2D NMR Correlations for 1-(2-Bromophenyl)cyclopentanecarboxylic Acid

Experiment Correlated Nuclei Expected Information
COSY ¹H – ¹H Connectivity of protons within the cyclopentane ring and the phenyl ring.
HSQC ¹H – ¹³C (¹J) Direct correlation of protons to their attached carbons.
HMBC ¹H – ¹³C (²⁻³J) Connectivity between the phenyl ring, cyclopentane ring, and carboxylic acid.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, which can be used to determine the elemental composition of the parent molecule and its fragments.

Isotopic Pattern: A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. HRMS would show two peaks of nearly equal intensity for the molecular ion ([M]⁺) and any bromine-containing fragments, separated by approximately 2 Da.

Fragmentation Pattern: The fragmentation of this compound under electron ionization would likely involve characteristic losses. The loss of the carboxylic acid group (•COOH, 45 Da) is a common fragmentation pathway for carboxylic acids. lew.ro Another expected fragmentation is the loss of a bromine radical (•Br), leading to a significant fragment ion. The cyclopentane ring can also undergo fragmentation. nist.gov Analyzing these fragments helps to confirm the molecular structure.

Carboxylic Acid Group: The carboxylic acid moiety gives rise to several characteristic bands. A broad O-H stretching band is expected in the IR spectrum, typically in the range of 3300-2500 cm⁻¹, due to hydrogen bonding. dtic.mil The C=O (carbonyl) stretch will produce a strong, sharp peak around 1700 cm⁻¹.

Aromatic Ring: The 2-bromophenyl group will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring (ortho-disubstituted) can be confirmed by the pattern of overtone bands in the 2000-1650 cm⁻¹ region and out-of-plane C-H bending bands below 900 cm⁻¹. nih.gov

Cyclopentane Ring: The C-H stretching vibrations of the CH₂ groups in the cyclopentane ring will appear just below 3000 cm⁻¹, while CH₂ bending (scissoring) vibrations are expected around 1465 cm⁻¹. nist.gov

Table 2: Key Vibrational Modes for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Spectrum
Carboxylic Acid O-H stretch 3300-2500 (broad) IR
Carboxylic Acid C=O stretch ~1700 IR, Raman
Phenyl Ring C-H stretch >3000 IR, Raman
Phenyl Ring C=C stretch 1600-1450 IR, Raman

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

Should suitable single crystals be obtained, X-ray crystallography would provide the most definitive structural information. This technique can precisely determine bond lengths, bond angles, and the exact conformation of the molecule in the solid state. Furthermore, it would reveal how the molecules pack in the crystal lattice and detail the intermolecular interactions, such as the hydrogen-bonding patterns between the carboxylic acid groups, which often form dimeric structures. mdpi.com

Conformational Preferences and Dynamics of the Cyclopentane Ring and Phenyl Substituent

Cyclopentane Ring Conformation: The cyclopentane ring is not planar and adopts puckered conformations, such as the "envelope" and "twist" forms, to relieve ring strain. chemistrysteps.com The presence of the bulky 2-bromophenyl and carboxylic acid substituents on the same carbon atom will influence the preferred pucker of the ring.

Substituent Orientation: The rotation around the single bond connecting the cyclopentane ring to the phenyl group is subject to steric hindrance. The bulky bromine atom ortho to the point of attachment will likely force the phenyl ring to adopt a twisted orientation relative to the cyclopentane ring to minimize steric clash. Computational modeling can be used to predict the most stable rotational conformers. nih.gov

Analysis of Intramolecular Hydrogen Bonding and Other Non-Covalent Interactions

Non-covalent interactions play a significant role in determining the preferred conformation of the molecule.

Intramolecular Hydrogen Bonding: A key question is whether an intramolecular hydrogen bond can form between the carboxylic acid's hydroxyl proton and the bromine atom or the π-system of the aromatic ring. While O-H···Br hydrogen bonds are generally weak, they can influence conformation. rsc.org The formation of such a bond would depend on the spatial orientation of these groups, which can be investigated using techniques like NOESY NMR and confirmed by X-ray crystallography. osti.gov

Computational and Theoretical Studies of 1 2 Bromophenyl Cyclopentanecarboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure, geometry, and reactivity of molecules. mdpi.comnih.gov By solving the Schrödinger equation in an approximate manner, DFT methods like B3LYP can accurately predict a wide range of molecular properties. nih.govmdpi.com

A fundamental application of DFT is the optimization of the molecular geometry to find the lowest energy conformation. This process predicts key structural parameters such as bond lengths, bond angles, and dihedral angles. For 1-(2-Bromophenyl)cyclopentanecarboxylic acid, calculations would reveal the precise spatial arrangement of the bromophenyl and cyclopentanecarboxylic acid moieties. The cyclopentane (B165970) ring itself is known to adopt non-planar conformations, such as the "envelope" or "twist" forms, to alleviate torsional strain. dalalinstitute.com DFT calculations can determine the most stable conformation of this ring and the rotational orientation of the phenyl and carboxylic acid groups.

Once the geometry is optimized, vibrational frequencies can be calculated. nih.gov These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be correlated with experimental data from infrared (IR) and Raman spectroscopy. researchgate.net The predicted spectrum helps in assigning the bands observed in experimental spectra. For instance, the characteristic C=O stretching frequency of the carboxylic acid group is typically found in the 1690–1750 cm⁻¹ range. nih.gov Theoretical calculations often employ a scaling factor to better match experimental values. nih.gov

Table 1: Predicted Geometrical Parameters for this compound (Representative DFT Values) Note: These are typical values for similar structures calculated using DFT methods, as specific experimental or calculated data for the title compound is not readily available.

ParameterBond/AnglePredicted Value
Bond LengthC=O~1.21 Å
Bond LengthC-O (hydroxyl)~1.35 Å
Bond LengthC-Br~1.90 Å
Bond AngleO=C-O~123°
Bond AngleC-C-Br (aromatic)~120°

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is likely localized on the electron-rich bromophenyl ring and the oxygen atoms, while the LUMO may be distributed over the carboxylic acid group and the aromatic ring.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It is an invaluable tool for predicting where a molecule is susceptible to electrophilic or nucleophilic attack. researchgate.net The MEP map is color-coded, with red areas indicating regions of high electron density (negative electrostatic potential) and blue areas representing regions of electron deficiency (positive electrostatic potential). youtube.com For this compound, the MEP would show a strong negative potential (red) around the carbonyl and hydroxyl oxygen atoms, making them sites for electrophilic attack. Conversely, the acidic hydrogen of the carboxyl group would exhibit a strong positive potential (blue), identifying it as a site for nucleophilic attack. researchgate.netyoutube.com

Table 2: Calculated Electronic Properties (Representative DFT Values) Note: These are typical values for similar aromatic carboxylic acids.

PropertyPredicted Value
HOMO Energy~ -6.5 eV
LUMO Energy~ -1.5 eV
HOMO-LUMO Gap (ΔE)~ 5.0 eV

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation. mdpi.com

For this compound, MD is particularly useful for conformational sampling. It can simulate the puckering of the cyclopentane ring and the rotation of the substituent groups, revealing the landscape of accessible conformations and the energy barriers between them. nih.gov This is crucial for understanding how the molecule's shape fluctuates under different conditions.

Furthermore, MD simulations are essential for studying solvent effects. researchgate.net By explicitly including solvent molecules (like water) in the simulation box, one can observe how the solute interacts with its environment. biointerfaceresearch.comchemrxiv.org These simulations can model the formation of hydrogen bonds between the carboxylic acid group and water molecules, providing insight into the compound's solubility and how the solvent influences its preferred conformation and reactivity. nih.govresearchgate.net

Quantitative Structure-Reactivity Relationship (QSRR) Modeling and Predictive Analytics

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational technique used to build mathematical models that correlate a molecule's structural features with its chemical reactivity or physical properties. nih.govresearchgate.net This approach relies on calculating a set of numerical parameters, known as molecular descriptors, that encode information about the molecule's topology, geometry, and electronic properties.

In a QSRR study of this compound and related compounds, one would first calculate a wide range of descriptors. These could include constitutional indices, electrostatic potentials, and quantum-chemical parameters like the HOMO-LUMO energies. nih.gov Then, using statistical methods or machine learning algorithms, a model is constructed that links these descriptors to an experimentally measured property, such as reaction rate or chromatographic retention time. researchgate.net Such models can predict the reactivity of new, unsynthesized compounds, accelerating the discovery process by prioritizing the most promising candidates for synthesis. nih.gov

In Silico Exploration of Potential Reaction Pathways and Catalytic Interactions

Computational chemistry can be used to explore the mechanisms of chemical reactions in silico. By mapping the potential energy surface, researchers can identify the lowest-energy pathway from reactants to products. This involves locating and characterizing the transition state structures and calculating the activation energies for each step of a proposed reaction mechanism. nih.gov

For this compound, this approach could be used to study various reactions, such as its esterification or its decomposition under specific conditions. researchgate.net For example, a study on cyclopentane carboxylic acid revealed that it could be decomposed into non-acidic compounds like cyclopentane and formaldehyde (B43269) under subcritical methanol (B129727) conditions. researchgate.net DFT calculations could elucidate the step-by-step mechanism and energetic barriers for such a transformation.

Furthermore, these methods are invaluable for studying catalytic interactions. The interaction between the carboxylic acid and a catalyst's active site can be modeled to understand the binding mode and how the catalyst facilitates the reaction. This knowledge can guide the design of more efficient and selective catalysts for transformations involving this class of molecules.

Derivatization and Chemical Transformations of 1 2 Bromophenyl Cyclopentanecarboxylic Acid

Synthesis of Ester, Amide, and Anhydride Derivatives for Modified Reactivity

The carboxylic acid functional group is readily converted into various derivatives to alter its chemical properties, such as steric hindrance, electronic effects, and reactivity towards nucleophiles. These transformations are fundamental in organic synthesis. nih.gov

Esterification: Esters are commonly synthesized by reacting the carboxylic acid with an alcohol under acidic conditions (e.g., Fischer esterification) or by converting the acid to a more reactive species like an acyl chloride followed by reaction with an alcohol. For complex molecules, milder methods using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) are often employed.

Amidation: Amides are formed by the reaction of the carboxylic acid with an amine. nih.gov This typically requires activating the carboxylic acid, as direct reaction is often inefficient. Common methods include the use of carbodiimide (B86325) coupling reagents (e.g., EDAC) or converting the acid to an acyl chloride or anhydride, which then readily reacts with the amine. thermofisher.com

Anhydride Formation: Symmetrical anhydrides can be prepared by dehydrating two equivalents of the carboxylic acid, often using a strong dehydrating agent like phosphorus pentoxide. Mixed anhydrides, which can be more reactive in certain applications, are formed by reacting the carboxylic acid with an acyl halide or another activated acyl species.

These derivatizations are crucial for modifying the molecule's utility, for instance, by protecting the carboxylic acid group during transformations at other sites or by creating derivatives for specific applications like HPLC-MS analysis. nih.govgoogle.com

Table 1: Examples of Carboxylic Acid Derivatization Reactions

Derivative Type Reactant(s) Typical Reagents/Conditions Product
Methyl Ester Methanol (B129727) H₂SO₄ (catalyst), heat Methyl 1-(2-bromophenyl)cyclopentanecarboxylate
Ethylamide Ethylamine EDAC, CH₂Cl₂ N-ethyl-1-(2-bromophenyl)cyclopentanecarboxamide
Symmetric Anhydride Self-reaction Acetic Anhydride, heat 1-(2-Bromophenyl)cyclopentanecarboxylic anhydride

Transformation of the Bromine Moiety

The bromine atom on the phenyl ring serves as a versatile handle for a wide range of transformations, particularly for forming new carbon-carbon and carbon-heteroatom bonds.

Halogen-metal exchange is a powerful method for converting an aryl halide into a highly reactive organometallic species. wikipedia.org This reaction typically involves treating the aryl bromide with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium or t-butyllithium). ethz.ch The exchange is an equilibrium process, driven by the formation of a more stable organolithium species. stackexchange.com For aryl bromides, the equilibrium favors the formation of the aryllithium compound. ethz.ch

A significant challenge in applying this reaction to 1-(2-bromophenyl)cyclopentanecarboxylic acid is the presence of the acidic carboxylic proton. This proton would be rapidly deprotonated by the organolithium reagent, consuming it in a non-productive acid-base reaction. A successful strategy to overcome this involves a two-step process: first, deprotonation of the acidic group with a weaker base or a Grignard reagent, followed by the halogen-metal exchange at a lower temperature. nih.govnih.gov The resulting aryllithium or aryl Grignard reagent is a potent nucleophile and can be "quenched" by reacting it with a variety of electrophiles to install new functional groups.

Table 2: Halogen-Metal Exchange and Electrophilic Quenching

Step 1: Exchange Reagent Step 2: Electrophile Resulting Functional Group Example Product
n-BuLi CO₂ Carboxylic Acid Cyclopentane-1,2-diyldibenzoic acid
i-PrMgCl / n-BuLi DMF Aldehyde 1-(2-Formylphenyl)cyclopentanecarboxylic acid
Mg, THF D₂O Deuterium 1-(2-Deuterophenyl)cyclopentanecarboxylic acid

Transition-metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and the aryl bromide moiety of this compound is an ideal substrate for these transformations.

C-C Bond Formation: The Suzuki-Miyaura coupling is a widely used method for forming aryl-aryl or aryl-alkenyl bonds. libretexts.orgyonedalabs.com It involves the reaction of the aryl bromide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. youtube.com Another important C-C coupling is the Hurtley reaction, a copper-catalyzed process to couple aryl halides with compounds containing active methylene (B1212753) groups. nih.gov Decarboxylative cross-coupling reactions also offer a pathway where a carboxylic acid is coupled with an organic halide. wikipedia.org

C-N Bond Formation: The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a C-N bond between an aryl halide and an amine. wikipedia.orglibretexts.org This method is highly versatile, allowing for the coupling of a wide range of primary and secondary amines under relatively mild conditions. organic-chemistry.orgacsgcipr.org An alternative, older method is the Goldberg reaction, a copper-catalyzed N-arylation which is a variation of the Ullmann condensation. nih.govwikipedia.org

C-O and C-S Bond Formation: The Ullmann condensation (or Ullmann-type reaction) is a classical copper-catalyzed method for forming C-O (ether) and C-S (thioether) bonds. wikipedia.orgorganic-chemistry.org The reaction couples an aryl halide with an alcohol, phenol, or thiol, typically at high temperatures, although modern ligand-assisted protocols allow for milder conditions. nih.govorganic-synthesis.com

Table 3: Cross-Coupling Reactions of the Aryl Bromide Moiety

Coupling Type Named Reaction Coupling Partner Catalyst System (Typical) Product Class
C-C Suzuki-Miyaura organic-chemistry.org Phenylboronic acid Pd(PPh₃)₄, Na₂CO₃ Biphenyl derivative
C-N Buchwald-Hartwig youtube.com Aniline Pd₂(dba)₃, BINAP, NaOt-Bu Diphenylamine derivative
C-O Ullmann Condensation wikipedia.org Phenol CuI, Phenanthroline, K₂CO₃ Diphenyl ether derivative
C-S Ullmann-type Coupling Thiophenol CuI, DMEDA, K₂CO₃ Diphenyl sulfide (B99878) derivative

Modifications of the Cyclopentane (B165970) Ring

While the carboxylic acid and aryl bromide are the most reactive sites, the cyclopentane ring itself can undergo transformations, including changes to its size and the introduction of new functionalities.

Altering the size of the carbocyclic ring can dramatically impact the molecule's three-dimensional structure and properties.

Ring Expansion: Cyclopentane rings can be expanded to six-membered rings (cyclohexanes) through various rearrangement reactions. These transformations are often driven by the release of ring strain or the formation of a more stable carbocation intermediate. chemistrysteps.com For example, a Tiffeneau–Demjanov-type rearrangement could be envisioned if a primary amine were installed on a carbon adjacent to the ring. Pinacol-type rearrangements are also a common strategy for ring expansion. wikipedia.orgyoutube.com Palladium-catalyzed cross-coupling of 1-(1-alkynyl)cyclobutanols with aryl halides has been shown to result in a ring expansion to form 2-alkylidenecyclopentanones, suggesting that related strategies could be applied to cyclopentane systems. nih.gov

Ring Contraction: The conversion of a cyclopentane to a smaller, more strained cyclobutane (B1203170) ring is less common but can be achieved. wikipedia.org The Favorskii rearrangement of an α-haloketone is a classic method for the ring contraction of cyclic ketones. researchgate.net This would require prior functionalization of the cyclopentane ring to introduce a ketone and a halogen at the appropriate positions. Cationic rearrangements can also lead to ring contraction, typically driven by the formation of a stabilized carbocation. wikipedia.orgyoutube.com

The introduction of new functional groups or stereocenters onto the saturated cyclopentane ring enhances molecular complexity. nih.gov

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of otherwise unreactive C(sp³)–H bonds. Palladium-catalyzed C–H activation has been successfully applied to cycloalkane carboxylic acids, enabling the introduction of aryl or vinyl groups at the β- or γ-positions relative to the carboxyl group. nih.govnih.gov This strategy could potentially be used to functionalize the cyclopentane ring of this compound, creating new stereocenters.

Stereoselective Synthesis: While functionalizing the existing ring is one approach, another involves building the substituted ring from acyclic precursors using stereoselective methods. Rhodium-catalyzed reactions of vinyldiazoacetates, for example, can generate highly functionalized cyclopentanes with multiple stereocenters. nih.gov Such strategies highlight pathways to chiral analogs of the parent compound.

Table 4: Potential Methodologies for Cyclopentane Ring Modification

Modification Type General Method Key Intermediate/Requirement Potential Outcome
Ring Expansion Tiffeneau-Demjanov Rearrangement α-Amino alcohol on the ring Cyclohexanone derivative
Ring Contraction Favorskii Rearrangement α-Halo ketone derivative Cyclobutanecarboxylic acid derivative
Functionalization Transannular C–H Arylation Pd(II) catalyst, specific ligand γ-Aryl cyclopentanecarboxylic acid
Stereocenter Introduction Diastereoselective Alkylation Enolate of an ester derivative Substituted cyclopentane with new stereocenter(s)

Development of Libraries of Analogs for Structure-Reactivity/Property Studies

The core structure of this compound presents several key points for chemical modification, suggesting its potential as a scaffold for combinatorial library synthesis. These include:

The Carboxylic Acid Group: This functional group can be readily converted into a variety of other functionalities such as esters, amides, and ketones, allowing for the introduction of diverse substituents to probe interactions with biological targets or to modify properties like solubility and cell permeability.

The Bromophenyl Group: The bromine atom serves as a versatile synthetic handle for a range of cross-coupling reactions, most notably Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This would allow for the introduction of a wide array of aryl, heteroaryl, alkynyl, and amino groups at the 2-position of the phenyl ring, significantly expanding the structural diversity of the resulting analogs.

The Cyclopentyl Ring: While less commonly modified, the aliphatic ring could potentially undergo transformations such as ring-opening or functionalization at other positions, although this would represent more complex synthetic undertakings.

Given the absence of specific published libraries, a hypothetical library design based on common chemical transformations is presented below to illustrate the potential for generating analogs for SAR/SPR studies.

Table 1: Hypothetical Analogs of this compound via Carboxylic Acid Derivatization

Analog Structure Modification Type Potential Property to Study
1-(2-Bromophenyl)cyclopentyl)methanamineAmide ReductionBasic properties, hydrogen bonding
Methyl 1-(2-bromophenyl)cyclopentanecarboxylateEsterificationLipophilicity, steric effects
N-Benzyl-1-(2-bromophenyl)cyclopentanecarboxamideAmide CouplingHydrophobic interactions, H-bond donors/acceptors
1-(2-Bromophenyl)-N-hydroxycyclopentanecarboxamideHydroxamic Acid FormationMetal chelation, biological activity

Table 2: Hypothetical Analogs via Cross-Coupling Reactions at the Bromophenyl Moiety

Analog Structure Reaction Type Introduced Group Potential Property to Study
1-(2'-Methyl-[1,1'-biphenyl]-2-yl)cyclopentanecarboxylic acidSuzuki CouplingMethylphenylAromatic interactions, conformational effects
1-(2-(Pyridin-3-yl)phenyl)cyclopentanecarboxylic acidSuzuki CouplingPyridylIntroduction of basic centers, solubility
1-(2-(Phenylethynyl)phenyl)cyclopentanecarboxylic acidSonogashira CouplingPhenylethynylRigidity, electronic properties
1-(2-(Phenylamino)phenyl)cyclopentanecarboxylic acidBuchwald-Hartwig AminationPhenylaminoHydrogen bonding, conformational flexibility

The systematic synthesis and evaluation of such libraries would enable researchers to derive valuable insights into how specific structural modifications influence the chemical reactivity, physical properties (e.g., pKa, logP), and biological activity of this class of compounds. However, at present, documented evidence of such studies focused on this compound is not available.

Advanced Analytical Methodologies for Purity and Reaction Monitoring Excluding Basic Identification

Chiral Separation Techniques for Enantiomeric Purity Assessment (e.g., Chiral HPLC, SFC)

"1-(2-Bromophenyl)cyclopentanecarboxylic Acid" possesses a chiral center at the carbon atom of the cyclopentane (B165970) ring to which the carboxylic acid and the 2-bromophenyl group are attached. Consequently, it can exist as a pair of enantiomers. The differential pharmacological and toxicological profiles of enantiomers necessitate their separation and the accurate determination of enantiomeric purity. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are the premier techniques for this purpose.

For compounds structurally similar to "this compound," such as β-amino-β-(4-bromophenyl) propionic acid, chiral HPLC methods have been successfully developed. A normal-phase method utilizing a Pirkle-type column, like the (R,R) Whelk-O1, has demonstrated effective separation of enantiomers. The mobile phase for such separations often consists of a mixture of a non-polar solvent (e.g., n-hexane), an alcohol (e.g., ethanol), and acidic and basic additives (e.g., trifluoroacetic acid and isopropylamine) to improve peak shape and resolution.

Supercritical Fluid Chromatography (SFC) offers a powerful alternative to HPLC for chiral separations, often providing faster analysis times and reduced solvent consumption. shimadzu.comamericanpharmaceuticalreview.com For carboxylic acids, polysaccharide-based CSPs are frequently employed in SFC. The mobile phase typically consists of supercritical carbon dioxide and a polar organic co-solvent, such as methanol (B129727) or ethanol, often with acidic or basic additives to enhance selectivity and peak shape. The separation of diastereomers of a diverse set of small molecules has been successfully achieved using both HPLC and SFC, highlighting the versatility of these techniques. hplc.eu

The selection of the appropriate chiral stationary phase and mobile phase composition is critical for achieving optimal separation of the enantiomers of "this compound." A screening approach using a variety of CSPs and solvent systems is typically employed to identify the most effective method.

Table 1: Comparison of Chiral Separation Techniques for (Bromophenyl)cycloalkanecarboxylic Acid Analogs

TechniqueStationary Phase ExampleMobile Phase CompositionAdvantages
Chiral HPLC Pirkle-type (e.g., (R,R) Whelk-O1)n-Hexane, Ethanol, Trifluoroacetic Acid, IsopropylamineWell-established, robust, wide range of available stationary phases.
Chiral SFC Polysaccharide-based (e.g., Cellulose or Amylose derivatives)Supercritical CO2, Methanol/Ethanol, AdditivesFast analysis, reduced organic solvent consumption, orthogonal selectivity to HPLC.

High-Throughput Screening Methods for Reaction Optimization and Catalyst Discovery

The synthesis of "this compound" can potentially involve transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the carbon-carbon bond between the cyclopentane and the phenyl rings. High-throughput screening (HTS) is an invaluable tool for rapidly optimizing reaction conditions and discovering novel catalysts for such transformations.

HTS allows for the parallel execution of a large number of experiments, varying parameters such as catalysts, ligands, bases, solvents, and temperature. uniroma1.it For Suzuki-Miyaura reactions involving aryl bromides, a wide array of palladium catalysts and ligands can be screened to identify the optimal combination for maximizing yield and minimizing side products. nih.govnih.govrsc.orgresearchgate.net The use of micelle-forming surfactants has been shown to enhance the efficiency of Suzuki-Miyaura couplings, which could be a valuable strategy for the synthesis of the target compound. analytical-sales.com

Automated parallel synthesis platforms enable the rapid generation of libraries of related compounds, such as substituted cyclopentane derivatives, allowing for the exploration of structure-activity relationships or the optimization of synthetic routes. researchgate.netnih.gov These systems can be integrated with rapid analytical techniques, like mass spectrometry, to quickly assess the outcome of each reaction. chemspeed.com The data generated from HTS can be used to build predictive models for reaction outcomes, further accelerating the development process.

Table 2: Parameters for High-Throughput Screening of Suzuki-Miyaura Coupling for the Synthesis of "this compound"

ParameterVariables to be Screened
Palladium Precursor Pd(OAc)2, Pd2(dba)3, Pd(PPh3)4, etc.
Ligand Phosphine-based (e.g., SPhos, XPhos), N-heterocyclic carbenes (NHCs)
Base K2CO3, Cs2CO3, K3PO4, Organic bases
Solvent Toluene, Dioxane, THF, Water mixtures
Temperature Room temperature to reflux

In-Situ Reaction Monitoring using Real-Time Spectroscopic Probes (e.g., FT-IR, Raman, NMR)

In-situ reaction monitoring provides real-time data on the progress of a chemical reaction without the need for sampling and offline analysis. This allows for a deeper understanding of reaction kinetics, the identification of transient intermediates, and the precise determination of reaction endpoints. Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are particularly well-suited for monitoring reactions in solution and in the solid state.

FT-IR spectroscopy can be used to track the consumption of reactants and the formation of products by monitoring the characteristic vibrational frequencies of functional groups. For instance, in a cross-coupling reaction to synthesize "this compound," the disappearance of the C-Br stretching vibration and the appearance of new bands associated with the coupled product could be monitored. mdpi.comacs.orgyoutube.com In-situ FT-IR has been successfully applied to monitor the formation of diazonium salts and their subsequent use in Heck-Matsuda reactions, demonstrating its utility in tracking reactive intermediates. mdpi.com

Raman spectroscopy is another powerful tool for real-time reaction monitoring, especially for reactions in aqueous media or for monitoring solid-state transformations like crystallization. crystallizationsystems.comnih.govresearchgate.netnews-medical.netnih.gov It can provide information on changes in polymorphic form during crystallization, which is crucial for controlling the solid-state properties of the final product. For the synthesis of "this compound," in-situ Raman could be employed to monitor the progress of the reaction and the subsequent crystallization of the product. The monitoring of palladium-catalyzed reactions by surface-enhanced Raman scattering (SERS) has also been demonstrated, offering enhanced sensitivity. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, while traditionally an offline technique, can also be adapted for in-situ monitoring, providing detailed structural information about the species present in the reaction mixture over time.

Table 3: Spectroscopic Probes for In-Situ Reaction Monitoring

Spectroscopic ProbeInformation ProvidedApplication in Synthesis of "this compound"
FT-IR Changes in functional groups, reactant consumption, product formation.Monitoring the progress of cross-coupling reactions. mdpi.comacs.orgyoutube.com
Raman Molecular vibrations, crystal lattice phonons, polymorphic forms.Monitoring reaction kinetics and crystallization processes. crystallizationsystems.comnih.govresearchgate.netnews-medical.netnih.gov
NMR Detailed structural information, quantification of species.Mechanistic studies and kinetic analysis.

Impurity Profiling and Trace Analysis in Complex Reaction Mixtures

The identification and quantification of impurities in "this compound" are critical for ensuring its purity and safety for its intended application. Impurity profiling involves the detection, identification, and quantification of all potential impurities, including starting materials, reagents, intermediates, by-products, and degradation products. ijprajournal.comijpsonline.comresearchgate.net

Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the cornerstones of impurity profiling. ijprajournal.comijpsonline.comthermofisher.comnih.gov These methods provide both the separation of impurities from the main component and their structural identification through mass spectral data. For a brominated compound like "this compound," these techniques are essential for identifying and quantifying halogenated impurities. The analysis of process-related impurities and residuals is a key aspect of pharmaceutical development. intertek.comresearchgate.net

Trace analysis is often required to detect and quantify potentially genotoxic impurities (GTIs) that may be present at very low levels. nih.gov Highly sensitive LC-MS/MS methods are developed for the trace level quantification of such impurities. For "this compound," potential impurities could include isomers, debrominated species, or products of side reactions. The development of robust analytical methods for trace analysis is crucial for controlling the quality of the final product.

Table 4: Common Impurities and Analytical Techniques for Profiling in the Synthesis of "this compound"

Potential ImpurityOriginRecommended Analytical Technique
Isomeric (Bromophenyl)cyclopentanecarboxylic Acids Impurities in starting materials or side reactionsHPLC, GC-MS
Debrominated Product (Phenylcyclopentanecarboxylic Acid) Side reaction during synthesisLC-MS, GC-MS
Unreacted Starting Materials Incomplete reactionHPLC, GC
Catalyst Residues (e.g., Palladium) Incomplete removal after reactionInductively Coupled Plasma Mass Spectrometry (ICP-MS)
Solvent Residues Manufacturing processHeadspace GC-MS

Exploration of Potential Non Clinical Applications and Future Research Directions

Utility as a Synthon for the Synthesis of Other Complex Organic Molecules

In the field of organic chemistry, the strategic construction of complex molecules from smaller, well-defined building blocks is paramount. A synthon is a conceptual unit within a molecule that represents a potential starting material in retrosynthetic analysis. wikipedia.org 1-(2-Bromophenyl)cyclopentanecarboxylic acid is a versatile synthon due to the presence of two key reactive sites: the bromophenyl group and the carboxylic acid.

The carboxylic acid moiety is a highly adaptable functional group. It can be readily converted into a variety of other functionalities, including esters, amides, and acid halides, or reduced to an alcohol. nbinno.com This versatility allows for its integration into a wide array of synthetic pathways. The cyclopentane (B165970) ring provides a defined, semi-rigid carbocyclic framework that can impart specific conformational constraints or lipophilicity to a target molecule. nbinno.comnih.gov

Furthermore, the 2-bromophenyl group is particularly valuable for carbon-carbon bond formation. The bromine atom serves as a handle for numerous transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. This enables the attachment of various aryl, alkyl, or alkynyl groups at this position, significantly increasing molecular complexity. The combination of these features in one molecule allows for a modular approach to synthesizing diverse and complex molecular architectures. nih.gov

Below is a table summarizing the reactive sites of this compound and their potential transformations, highlighting its utility as a synthon.

Reactive Site Type of Reaction Potential Transformation/Product
Carboxylic Acid (-COOH)EsterificationEster derivatives
AmidationAmide derivatives
ReductionPrimary alcohol
Conversion to Acid HalideAcyl chloride/bromide for Friedel-Crafts acylation
2-BromophenylSuzuki CouplingBiaryl compounds
Heck CouplingAlkenylated phenyl compounds
Sonogashira CouplingAlkynylated phenyl compounds
Buchwald-Hartwig AminationAryl amine derivatives
CarbonylationBenzoic acid or ester derivatives

Potential in Materials Science: Incorporation into Polymers, Liquid Crystals, or Supramolecular Structures

The distinct structural components of this compound suggest its potential utility in the field of materials science. While specific applications of this exact compound are not yet widely documented, its features align with the design principles for creating novel functional materials.

Polymers: The carboxylic acid group is a classic functional group for polymerization. It can undergo condensation polymerization with diols to form polyesters or with diamines to form polyamides. The bulky and rigid bromophenylcyclopentane unit, when incorporated into a polymer backbone or as a pendant group, could significantly influence the material's properties. It may enhance thermal stability, modify solubility, and alter the mechanical properties of the resulting polymer.

Liquid Crystals: Liquid crystals are states of matter that have properties between those of conventional liquids and solid crystals. scispace.com The formation of liquid crystalline phases (mesophases) is often associated with molecules that have rigid, rod-like or disc-like shapes. The structure of this compound, with its rigid phenyl ring and semi-rigid cyclopentane group, provides a structural anisotropy that could, upon suitable modification (e.g., esterification with a long alkyl chain alcohol), lead to the formation of thermotropic liquid crystals. Such materials have widespread applications in displays and optical sensors.

Supramolecular Structures: Supramolecular chemistry focuses on chemical systems made up of a discrete number of molecules. The carboxylic acid group is an excellent hydrogen-bond donor and acceptor, capable of forming predictable and stable hydrogen-bonded dimers or extended networks. Additionally, the bromophenyl ring can engage in π-π stacking interactions. This combination of non-covalent interactions could be exploited to direct the self-assembly of the molecule into well-defined supramolecular architectures like gels, fibers, or crystalline networks with potential applications in sensing, catalysis, or materials design.

Application as a Ligand Precursor in Homogeneous or Heterogeneous Catalysis

Coordination polymers and metal-organic frameworks (MOFs) are classes of materials constructed from metal ions or clusters linked by organic molecules known as ligands. mdpi.com These materials are of great interest for their applications in gas storage, separation, and heterogeneous catalysis. mdpi.comresearchgate.net

This compound is a promising candidate as a ligand precursor for several reasons:

Metal Coordination: The carboxylate group, formed upon deprotonation of the carboxylic acid, is a classic binding group for a wide range of metal ions.

Functionality for Modification: The bromo-substituent on the phenyl ring can be further functionalized. For example, it can be converted into other donor groups (e.g., phosphines, pyridyls, or other nitrogen-based heterocycles) through cross-coupling or substitution reactions. This would transform the molecule into a multidentate ligand capable of forming more stable and complex coordination structures.

Structural Control: The steric bulk of the cyclopentyl group can influence the coordination geometry around the metal center, potentially creating specific catalytic pockets or controlling the dimensionality of the resulting coordination polymer.

By designing and synthesizing ligands derived from this molecule, it may be possible to create novel homogeneous or heterogeneous catalysts for a variety of organic transformations. The electronic properties of the catalyst could be tuned by modifying the substituents on the phenyl ring, while the steric environment could be adjusted via the cyclopentane scaffold.

Future Directions in Synthetic Organic Chemistry and Mechanistic Elucidation

The future of synthetic organic chemistry relies on the development of new methods for the efficient and selective synthesis of complex molecules. This compound presents several opportunities for future research.

One promising avenue is the exploration of intramolecular reactions. The proximity of the bromo and carboxylic acid groups could be exploited to synthesize novel fused-ring systems through intramolecular C-H activation or coupling reactions. Recent advances have shown that directing groups, such as carboxylic acids, can enable the selective functionalization of otherwise unreactive C-H bonds within the same molecule, including on carbocyclic rings like cyclopentane. nih.gov

Further research could focus on developing stereoselective syntheses of this compound and its derivatives. Controlling the stereochemistry of the cyclopentane ring could lead to the creation of chiral building blocks for the synthesis of enantiomerically pure pharmaceuticals or other biologically active molecules. Mechanistic studies could also be undertaken to better understand how the cyclopentyl group influences the reactivity of the bromophenyl moiety in various transformations, potentially leading to the discovery of new reaction pathways or improved catalytic systems.

Prospects for the Development of Advanced Chemical Tools and Reagents

Beyond its role as a synthetic intermediate, this compound has the potential to serve as a foundational structure for the development of advanced chemical tools and reagents.

Chemical Probes: By attaching a reporter group (e.g., a fluorophore or a biotin (B1667282) tag) to the carboxylic acid via an amide or ester linkage, the molecule could be converted into a chemical probe. The bromophenyl group could then be used to covalently attach the probe to a target protein or other biomolecule through reactions like palladium-catalyzed cross-coupling with specific amino acid residues.

Specialized Reagents: The unique steric and electronic properties of this molecule could be harnessed to create new reagents for organic synthesis. For instance, chiral derivatives could be developed as catalysts or auxiliaries for asymmetric synthesis.

Fragment-Based Drug Discovery: In medicinal chemistry, small molecular fragments are screened for their ability to bind to biological targets. The 1-(2-bromophenyl)cyclopentane core could serve as a novel fragment for screening libraries. The bromine and carboxylic acid groups provide clear vectors for growing the fragment into a more potent lead compound once a hit is identified.

The continued investigation into the reactivity and properties of this compound is likely to uncover new and valuable applications in diverse areas of chemical science.

Q & A

Basic Questions

Q. What are the established synthetic routes for 1-(2-Bromophenyl)cyclopentanecarboxylic Acid, and how does the bromine substituent influence reaction conditions?

  • Methodological Answer : The synthesis typically involves bromination of a phenyl precursor followed by cyclopentane ring formation. For example, halogenation of a substituted benzene derivative (e.g., 2-fluorophenyl) can be achieved using N-bromosuccinimide (NBS) under controlled conditions. Cyclization may employ Friedel-Crafts alkylation or transition metal-catalyzed cross-coupling to form the cyclopentane ring. The bromine substituent at the 2-position increases steric hindrance, necessitating polar aprotic solvents (e.g., DMF) and elevated temperatures (80–120°C) to enhance reaction efficiency .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

  • Methodological Answer :

  • NMR : 1H^1\text{H}-NMR will show a singlet for the carboxylic proton (~12 ppm) and splitting patterns for cyclopentane protons (δ 1.5–2.5 ppm). The 2-bromophenyl group exhibits aromatic protons as a doublet (δ 7.2–7.8 ppm) due to meta-coupling .
  • IR : A strong carbonyl stretch (~1700 cm1^{-1}) confirms the carboxylic acid group.
  • GC-MS : The molecular ion peak ([M]+^+) should align with the molecular weight (e.g., 283.12 g/mol), with fragmentation patterns reflecting bromine loss (m/z 204) and cyclopentane ring cleavage .

Advanced Research Questions

Q. How can computational modeling predict the steric and electronic effects of the 2-bromophenyl group on the compound’s reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions and steric maps. The bromine atom’s electronegativity induces electron withdrawal, polarizing the phenyl ring and reducing nucleophilic aromatic substitution (NAS) feasibility. Steric maps may reveal hindered access to the carboxylic acid group, guiding derivatization strategies (e.g., esterification) to improve solubility .

Q. What strategies resolve contradictions in reported bioactivity data of halogenated cyclopentanecarboxylic acid derivatives?

  • Methodological Answer : Discrepancies often arise from substituent positioning (e.g., 2-bromo vs. 4-bromo analogs) or assay conditions. Systematic approaches include:

  • Comparative SAR Studies : Test analogs with halogens at varying positions against biological targets (e.g., leukotriene B4 receptors) to isolate positional effects .
  • Standardized Assays : Use consistent cell lines (e.g., THP-1 monocytes) and controls (e.g., indomethacin) to minimize variability.
  • Meta-Analysis : Pool data from multiple studies using tools like RevMan to identify outliers and confounding factors (e.g., solvent polarity in dose-response assays) .

Q. What experimental designs optimize regioselectivity in synthesizing this compound derivatives?

  • Methodological Answer :

  • Directing Groups : Introduce temporary ortho-directing groups (e.g., acetyl) during bromination to ensure precise substituent placement.
  • Catalytic Systems : Use Pd-catalyzed C–H activation with ligands (e.g., SPhos) to enhance cyclopentane ring formation efficiency .
  • Kinetic Monitoring : Employ in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters (e.g., temperature, stoichiometry) dynamically .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.